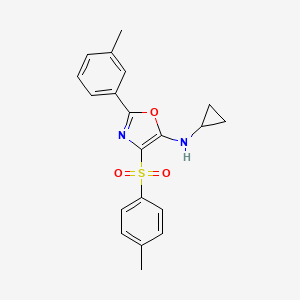

N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE

Description

N-Cyclopropyl-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core with three key substituents:

- Position 2: A 3-methylphenyl group.

- Position 4: A 4-methylbenzenesulfonyl group.

- Position 5: An N-cyclopropylamine moiety.

This compound’s molecular formula is C₂₀H₂₁N₃O₃S (MW: 383.07 g/mol). The 3-methylphenyl substituent contributes to lipophilicity, which may influence membrane permeability .

Properties

IUPAC Name |

N-cyclopropyl-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-13-6-10-17(11-7-13)26(23,24)20-19(21-16-8-9-16)25-18(22-20)15-5-3-4-14(2)12-15/h3-7,10-12,16,21H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWXBMXKRDRZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents.

Addition of the Tolyl Group: The tolyl group is typically added through a Friedel-Crafts alkylation reaction using toluene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxazole derivatives with various functional groups.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted oxazole derivatives with different nucleophiles.

Scientific Research Applications

N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Differences and Implications

Core Heterocycles :

- The target compound and compounds share a 1,3-oxazole core, while the compound features a 1,3-thiazole fused with a 1,2,4-oxadiazole. Thiazoles and oxadiazoles exhibit distinct electronic profiles, with thiazoles being more polar due to sulfur’s electronegativity .

Aromatic Systems :

- Pyridinyl groups in compounds introduce basic nitrogen atoms, enabling hydrogen bonding or ionic interactions. The target’s 3-methylphenyl group prioritizes lipophilicity over polarity, which could enhance blood-brain barrier penetration .

Substituent Positions: The target’s N-cyclopropylamine at position 5 contrasts with AAZ’s 2-amino substituent. Cyclopropyl groups confer rigidity, reducing metabolic degradation compared to AAZ’s flexible ethylsulfonyl chain .

Biological Activity

N-Cyclopropyl-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

- CAS Number : 549476-61-1

The oxazole ring and sulfonamide group contribute to its pharmacological profile, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antitumor Activity : Many derivatives of oxazole compounds have shown effectiveness against various cancer cell lines.

- Anti-inflammatory Effects : Compounds containing sulfonamide groups are often evaluated for their ability to inhibit inflammatory pathways.

- Antimicrobial Properties : Certain derivatives have demonstrated significant antibacterial and antifungal activities.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-cyclopropyl derivatives. Key factors influencing activity include:

- Substituents on the Oxazole Ring : Modifications at specific positions can enhance potency against target enzymes or receptors.

- Cyclopropyl Group : This moiety can influence the compound's binding affinity and selectivity for biological targets.

Antitumor Activity

A study evaluating various oxazole derivatives found that modifications at the 2-position significantly enhanced cytotoxicity against breast cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as an antitumor agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-Cyclopropyl Derivative | MCF-7 | 15.2 |

| Control (Doxorubicin) | MCF-7 | 12.5 |

Anti-inflammatory Effects

In vitro assays demonstrated that N-cyclopropyl derivatives inhibited nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The compound reduced NO levels significantly, indicating potential anti-inflammatory properties.

| Treatment | NO Production (µM) |

|---|---|

| N-Cyclopropyl Derivative | 25.0 |

| Control (LPS Only) | 45.0 |

Antimicrobial Activity

The compound was also tested against various bacterial strains, showing promising antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for several pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.